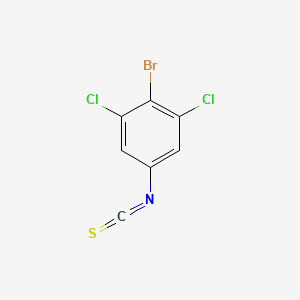

4-Bromo-3,5-dichlorophenylisothiocyanate

Description

BenchChem offers high-quality 4-Bromo-3,5-dichlorophenylisothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3,5-dichlorophenylisothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-dichloro-5-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2NS/c8-7-5(9)1-4(11-3-12)2-6(7)10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPRFSRJFKEVIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-3,5-dichlorophenylisothiocyanate chemical structure and properties

An In-depth Technical Guide to 4-Bromo-3,5-dichlorophenylisothiocyanate: Structure, Properties, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-3,5-dichlorophenylisothiocyanate, a halogenated aromatic isothiocyanate. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, synthesis, and reactivity. The content is structured to deliver not just data, but also expert insights into the practical application and causality behind its chemical behavior.

Molecular Identity and Structure

4-Bromo-3,5-dichlorophenylisothiocyanate is a substituted aromatic compound featuring a highly reactive isothiocyanate functional group. The phenyl ring is heavily halogenated with one bromine and two chlorine atoms, which significantly influences the molecule's electronic properties and reactivity.

-

IUPAC Name: 2-Bromo-1,3-dichloro-5-isothiocyanatobenzene

-

CAS Number: 1000574-23-1

-

Molecular Formula: C₇H₂BrCl₂NS

-

Molecular Weight: 282.97 g/mol

The structural arrangement of the halogen atoms and the isothiocyanate group dictates its chemical behavior, particularly the electrophilicity of the isothiocyanate carbon.

Caption: Chemical structure of 4-Bromo-3,5-dichlorophenylisothiocyanate.

Physicochemical Properties

While specific, experimentally verified data for 4-Bromo-3,5-dichlorophenylisothiocyanate is not widely available in public literature, its properties can be reliably predicted based on its structure and data from closely related analogs. Isothiocyanates, in general, are known to be sensitive to moisture.[1]

Table 1: Estimated Physicochemical Properties

| Property | Value/Description | Source/Basis |

| Appearance | White to off-white solid | Analogy to similar compounds[1] |

| Molecular Weight | 282.97 g/mol | Calculated |

| CAS Number | 1000574-23-1 | CATO, CAS Standard Information Network[2] |

| Purity | >97% (Typical for commercial standards) | CATO Standard Information Network |

| Storage Temperature | Keep Cold / Moisture Sensitive | Analogy to similar compounds[1] |

The presence of three electron-withdrawing halogen atoms (Br, Cl, Cl) on the phenyl ring has a profound impact on the reactivity of the isothiocyanate group. These substituents pull electron density away from the aromatic ring and, by extension, from the nitrogen atom of the -N=C=S group. This inductive effect increases the electrophilic character of the central carbon atom in the isothiocyanate moiety, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a key feature for its application in organic synthesis.[3]

Synthesis and Workflow

Aryl isothiocyanates are most commonly synthesized from the corresponding primary anilines. The precursor for the title compound is 4-Bromo-3,5-dichloroaniline. The synthesis of this aniline itself is a multi-step process, often starting from a more readily available dichloroaniline.[4][5]

The conversion of the amine to the isothiocyanate can be achieved through several established methods, offering flexibility in reagent choice and reaction conditions.[6] A versatile and widely used two-step approach involves the reaction of the amine with phenyl chlorothionoformate, which avoids the use of highly toxic reagents like thiophosgene.[6]

Caption: General two-step synthesis workflow for the target isothiocyanate.

Experimental Protocol: Two-Step Synthesis from Amine

This protocol is a representative method adapted from established procedures for the synthesis of electron-deficient aryl isothiocyanates.[6]

Step 1: Synthesis of Phenyl N-(4-bromo-3,5-dichlorophenyl)carbamothioate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Bromo-3,5-dichloroaniline (1.0 eq.) in dichloromethane (DCM).

-

Reagent Addition: Add solid sodium hydroxide (approx. 2.0 eq.) to the solution.

-

Thionoformate Addition: Slowly add phenyl chlorothionoformate (approx. 1.1 eq.) to the stirred suspension at room temperature.

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove excess base. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude thiocarbamate intermediate.

Step 2: Conversion to 4-Bromo-3,5-dichlorophenylisothiocyanate

-

Reaction Setup: Dissolve the crude thiocarbamate from Step 1 in a suitable solvent like acetone or THF.

-

Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the mixture.

-

Reaction: Stir the reaction at room temperature. The deprotection and elimination to form the isothiocyanate is typically rapid.

-

Work-up and Purification: Once the reaction is complete (monitored by TLC), extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Final Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 4-Bromo-3,5-dichlorophenylisothiocyanate.

Reactivity and Applications in Synthesis

The primary utility of 4-Bromo-3,5-dichlorophenylisothiocyanate lies in its function as a powerful electrophile and a building block for complex heterocyclic structures. The isothiocyanate group is highly reactive towards a wide range of nucleophiles.

-

Reaction with Amines: Reacts readily with primary and secondary amines to form substituted thioureas. These thiourea derivatives are crucial intermediates in the synthesis of various biologically active compounds and heterocycles.

-

Reaction with Alcohols and Thiols: In the presence of a base, it reacts with alcohols and thiols to yield thiocarbamates and dithiocarbamates, respectively.

The strong electron-withdrawing nature of the halogenated phenyl ring enhances the reactivity of the isothiocyanate group, allowing reactions to proceed under mild conditions.[3][7] This makes it a valuable reagent in medicinal chemistry and drug discovery, where halogen atoms are known to play a significant role in modulating a drug's bioactivity, stability, and selectivity.[8][9]

Caption: Key reactions of 4-Bromo-3,5-dichlorophenylisothiocyanate.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectral features are expected:

-

Infrared (IR) Spectroscopy: A very strong and characteristic broad absorption band is expected in the range of 2100-2000 cm⁻¹ due to the asymmetric stretching of the -N=C=S group. Other bands corresponding to C-Br and C-Cl stretching will appear in the fingerprint region (< 1000 cm⁻¹).

-

¹H NMR Spectroscopy: The proton NMR spectrum will be simple, showing two singlets (or two doublets with a small meta-coupling) in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two protons on the phenyl ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the isothiocyanate carbon (-N=C=S) in the range of δ 130-140 ppm. Additionally, six distinct signals for the aromatic carbons are expected, with their chemical shifts influenced by the halogen substituents.

-

Mass Spectrometry (MS): The mass spectrum will show a distinct isotopic pattern for the molecular ion peak due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This isotopic signature is a powerful tool for confirming the elemental composition.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that isothiocyanates and their halogenated precursors require careful handling.

-

Hazard Classification: Based on data for analogous compounds, 4-Bromo-3,5-dichlorophenylisothiocyanate should be treated as harmful if swallowed, in contact with skin, or if inhaled.[10][11] It is expected to cause skin and serious eye irritation, as well as respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Handling Precautions: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. The compound is likely moisture-sensitive; store in a tightly sealed container in a cool, dry place.[1][11]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.

This self-validating protocol underscores the importance of treating all reagents and products with the appropriate level of caution, ensuring both experimental integrity and personal safety.

References

-

Assy, M. G. (1996). REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 108(1-4), 15-20. [Link]

-

PubChem. (n.d.). 4-Bromo-3-chlorophenyl isothiocyanate. National Center for Biotechnology Information. [Link]

-

Shawali, A. S., & Abbas, A. G. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(3), 1-63. [Link]

-

Butler, R. N., et al. (1998). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][7][10][15]triazoles. Journal of the Chemical Society, Perkin Transactions 1, (22), 3775-3780. [Link]

-

Karaman, R. (2016). Answer to "Can anyone help regarding the reactivity of isothiocyanates...". ResearchGate. [Link]

-

Jüstel, P. M. (2021). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. LMU München: Graduate School of Systemic Neurosciences. [Link]

- Google Patents. (2013). CN103102276A - Method for preparing 3,5-dichloroaniline.

-

DC Fine Chemicals. (2024). Safety Data Sheet for 4-Bromothiophenol. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-dichloroaniline. [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Bromophenyl isothiocyanate. [Link]

- Google Patents. (1996).

-

Vibzz Lab. (2024, April 7). 4 bromoaniline : Organic Synthesis. YouTube. [Link]

-

CAS Standard Information Network. (n.d.). 1000574-23-1_4-Bromo-3,5-dichlorophenylisothiocyanate. [Link]

-

PubChemLite. (n.d.). 4-bromo-3-chlorophenyl isothiocyanate. [Link]

-

Bae, Y. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

-

Mero, A. A., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1663. [Link]

-

Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]

-

Mero, A. A., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC. [Link]

-

El-Gaby, M. S. A. (2025, August 7). Phenyl Isothiocyanate: A Very Useful Reagent in Heterocyclic Synthesis. ResearchGate. [Link]

-

Khan, I., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of King Saud University - Science, 33(7), 101569. [Link]

-

NIST. (n.d.). 4-Bromophenyl isothiocyanate. NIST Chemistry WebBook. [Link]

-

PubChemLite. (n.d.). (4-bromo-3,5-dichlorophenyl)methanol. [Link]

-

NIST. (n.d.). 3,4-Dichlorophenyl isothiocyanate. NIST Chemistry WebBook. [Link]

Sources

- 1. 4-BROMO-2-CHLOROPHENYL ISOTHIOCYANATE | 98041-69-1 [amp.chemicalbook.com]

- 2. 4-Bromo-3,5-dichlorophenylisothiocyanate_cas号1000574-23-1_2-bromo-1,3-dichloro-5-isothiocyanatobenze - CAS信息网 [cas-news.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]

- 9. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Bromo-3-chlorophenyl isothiocyanate | C7H3BrClNS | CID 36067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. tandfonline.com [tandfonline.com]

Physicochemical characteristics of 4-Bromo-3,5-dichlorophenylisothiocyanate

An In-depth Technical Guide to 4-Bromo-3,5-dichlorophenylisothiocyanate

This guide offers a detailed technical examination of 4-Bromo-3,5-dichlorophenylisothiocyanate, a halogenated aromatic compound with significant potential in synthetic and medicinal chemistry. The content is tailored for researchers, scientists, and professionals engaged in drug development and related fields, providing insights into its chemical and physical nature.

Chemical Identity and Molecular Structure

4-Bromo-3,5-dichlorophenylisothiocyanate is characterized by a phenyl ring substituted with a bromine atom, two chlorine atoms, and a reactive isothiocyanate (-N=C=S) group. This specific arrangement of atoms imparts distinct chemical properties and reactivity to the molecule.

Molecular Structure:

Caption: Molecular structure of 4-Bromo-3,5-dichlorophenylisothiocyanate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Bromo-3,5-dichlorophenylisothiocyanate, which are essential for its handling, application in reactions, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₂BrCl₂NS | [1][2] |

| Molecular Weight | 298.97 g/mol | [3] |

| Appearance | Solid (form may vary) | [4] |

| CAS Number | 1000574-23-1 | [3][5] |

| InChIKey | NYJNWHXQEZOISL-UHFFFAOYSA-N | [1][2] |

Spectroscopic Data

Spectroscopic methods are crucial for the unambiguous identification and structural confirmation of 4-Bromo-3,5-dichlorophenylisothiocyanate.

Mass Spectrometry

-

Monoisotopic Mass: 296.8568 g/mol (calculated)

-

Interpretation: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. This pattern is a key feature for identifying the compound.

Predicted Spectroscopic Data

While detailed experimental spectra for this specific compound are not widely published, data for structurally similar compounds, such as 4-bromophenyl isothiocyanate, can provide valuable insights.[4]

-

¹H NMR: The two aromatic protons are expected to appear as a singlet in the aromatic region (typically δ 7.0-8.0 ppm), shifted downfield due to the electron-withdrawing effects of the halogens and the isothiocyanate group.

-

¹³C NMR: Distinct signals for the isothiocyanate carbon, the aromatic carbons bonded to the halogens, and the protonated aromatic carbons are expected.

-

IR Spectroscopy: A strong, characteristic absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S) is expected in the range of 2100-2200 cm⁻¹.

Synthesis and Reactivity

Synthetic Pathways

Aryl isothiocyanates are commonly synthesized from the corresponding primary anilines.[6][7] One established method involves the reaction of the aniline with carbon disulfide and an oxidizing agent.[6] Another common, though more hazardous, approach is the reaction with thiophosgene.[7]

Caption: General synthetic workflow for isothiocyanates from anilines.

General Experimental Protocol for Isothiocyanate Synthesis:

-

Dithiocarbamate Formation: The primary amine (4-bromo-3,5-dichloroaniline) is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt.[6]

-

Desulfurization/Oxidation: The dithiocarbamate is then treated with an oxidizing agent, such as iodine or sodium persulfate, to induce desulfurization and form the isothiocyanate.

-

Work-up and Purification: The reaction mixture is typically worked up by extraction with an organic solvent. The crude product is then purified, often by column chromatography on silica gel.[8]

Causality in Experimental Design:

-

Base in Step 1: The base is crucial for deprotonating the amine, facilitating its nucleophilic attack on the carbon disulfide.

-

Oxidizing Agent in Step 2: The oxidizing agent facilitates the elimination of a sulfur atom and the formation of the -N=C=S double bonds.

-

Purification: Column chromatography is effective for separating the desired isothiocyanate from unreacted starting materials and byproducts.

Reactivity

The chemistry of 4-Bromo-3,5-dichlorophenylisothiocyanate is dominated by the electrophilic nature of the isothiocyanate carbon atom.[9][10] This makes it highly susceptible to attack by nucleophiles.[9][10][11]

Caption: Nucleophilic addition to 4-Bromo-3,5-dichlorophenylisothiocyanate.

-

Reaction with Amines: Forms N,N'-disubstituted thioureas. This is a robust and widely used reaction in the synthesis of biologically active compounds.[10]

-

Reaction with Alcohols and Thiols: Yields thiocarbamates and dithiocarbamates, respectively.[7] Thiols are generally more reactive nucleophiles than alcohols in this context.[9][12]

The bromine atom on the phenyl ring also allows for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, providing a route to more complex molecular architectures.[7]

Potential Applications

The dual reactivity of 4-Bromo-3,5-dichlorophenylisothiocyanate makes it a valuable intermediate in several fields:

-

Pharmaceutical and Agrochemical Synthesis: Halogenated organic compounds are prevalent in many pharmaceuticals and agrochemicals.[13][14] This molecule serves as a building block for creating new therapeutic agents and crop protection chemicals.[13]

-

Drug Discovery: The isothiocyanate group can react with biological nucleophiles, such as amino and thiol groups in proteins, which is a mechanism of action for some anticancer agents.[10][15] The synthesis of thiourea derivatives from this compound is a key strategy for developing new drug candidates.[10]

-

Material Science: The reactive isothiocyanate group can be used to functionalize polymers and other materials.

Safety and Handling

Isothiocyanates, in general, are considered hazardous and should be handled with appropriate safety precautions. They can be harmful if swallowed, in contact with skin, or if inhaled.[16][17][18][19] They are also known to cause skin and eye irritation and may cause respiratory irritation.[16][17][19]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[18] In case of insufficient ventilation, wear respiratory protection.[18]

-

Handling: Use only outdoors or in a well-ventilated area.[16] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[17]

-

First Aid: In case of contact with skin, wash with plenty of soap and water.[16] If in eyes, rinse cautiously with water for several minutes.[16] If inhaled, remove the person to fresh air.[18] Seek medical attention if you feel unwell.[17]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

- Collection of Czechoslovak Chemical Communications, 3852, The reactivity of isothiocyanates containing a sulphur atom in addition to th

- Benchchem, Reaction mechanism of acetyl isothiocyan

- Taylor & Francis Online, REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIV

-

ResearchGate, Reaction of isothiocyanates with nucleophiles. Compiled from data in[20].

- PMC - NIH, Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implic

- PubChem, 4-Bromo-3-chlorophenyl isothiocyan

- MilliporeSigma, SAFETY D

- DC Fine Chemicals, Safety D

- TCI Chemicals, SAFETY D

- Cheméo, Isothiocyanic acid, 4-bromo-3-chlorophenyl ester.

- Thermo Fisher Scientific, SAFETY D

- Lab Pro, 4-Bromophenyl Isothiocyan

- Sigma-Aldrich, 4-Bromophenyl isocyan

- Recent Advancement in the Synthesis of Isothiocyanates, Recent Advancement in the Synthesis of Isothiocyan

- The Royal Society of Chemistry, General procedure for the synthesis of isothiocyan

- The Chemistry of 4-Bromophenyl Isothiocyanate: Synthesis and Applications, The Chemistry of 4-Bromophenyl Isothiocyanate: Synthesis and Applic

- Ascensus Specialties, Long Chain Aliphatic Halogenated Compounds in Life Science Applic

- PubChemLite, 4-bromo-3-chlorophenyl isothiocyan

- CAS Standard Information Network, 1000574-23-1_4-Bromo-3,5-dichlorophenylisothiocyan

- BLD Pharm, 22228-95-1|2,6-Dibromo-3,4-dichlorophenyl isothiocyan

- ResearchGate, Preparation of Aryl Isothiocyanates via Protected Phenylthiocarbamates and Application to the Synthesis of Caffeic Acid (4-Isothiocyan

- Google Patents, US20110155950A1 - Process for the preparation of 4-bromophenyl deriv

- PMC, New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.

- MDPI, Health Benefits, Applications, and Analytical Methods of Freshly Produced Allyl Isothiocyan

Sources

- 1. 4-Bromo-3-chlorophenyl isothiocyanate | C7H3BrClNS | CID 36067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemeo.com [chemeo.com]

- 3. 4-Bromo-3,5-dichlorophenylisothiocyanate_cas号1000574-23-1_2-bromo-1,3-dichloro-5-isothiocyanatobenze - CAS信息网 [cas-news.com]

- 4. labproinc.com [labproinc.com]

- 5. 22228-95-1|2,6-Dibromo-3,4-dichlorophenyl isothiocyanate|BLD Pharm [bldpharm.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. rsc.org [rsc.org]

- 9. CCCC 1973, Volume 38, Issue 12, Abstracts pp. 3852-3856 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.ascensusspecialties.com [assets.ascensusspecialties.com]

- 14. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. dcfinechemicals.com [dcfinechemicals.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. 异氰酸 4-溴苯酯 99% | Sigma-Aldrich [sigmaaldrich.com]

Solubility Profile of 4-Bromo-3,5-dichlorophenylisothiocyanate in Organic Solvents

Executive Summary

4-Bromo-3,5-dichlorophenylisothiocyanate (CAS: 1000574-23-1) is a highly lipophilic electrophilic building block used primarily in the synthesis of heterocyclic compounds (e.g., thiazoles, thioureas) for pharmaceutical applications.[1][2][3] Its solubility profile is governed by the interplay between its hydrophobic halogenated aromatic core and the polar, reactive isothiocyanate (-N=C=S) moiety.

This guide provides a technical analysis of its solubility behavior, predictive physicochemical modeling, and a validated protocol for experimental determination. Due to the compound's susceptibility to nucleophilic attack, solvent selection must balance solubility capacity with chemical stability .

Part 1: Physicochemical Characterization & Predictive Profile

Structural Analysis & Lipophilicity

The molecule features a phenyl ring substituted with three halogens (one bromine, two chlorines) and an isothiocyanate group. This substitution pattern significantly alters its solvent affinity compared to the parent phenyl isothiocyanate.

| Property | Value / Prediction | Rationale |

| Physical State | Solid (Crystalline) | High molecular weight and symmetry (3,5-substitution) typically raise melting points above 60°C (cf. 4-bromophenyl isothiocyanate mp: 56-58°C). |

| LogP (Predicted) | ~5.5 - 6.0 | Base Phenyl-ITC (3.28) + Br (+0.[4]86) + 2xCl (+1.42). Indicates extreme hydrophobicity. |

| Water Solubility | Insoluble (< 0.1 mg/L) | The hydrophobic halogen shell prevents hydrogen bonding with water. |

| Dipole Moment | Moderate | The -NCS group is polar, but the symmetric 3,5-dichloro arrangement partially cancels the dipole vector of the ring. |

Solubility Categorization by Solvent Class

Based on Hansen Solubility Parameters (HSP) and structural analogs.

Class A: Halogenated & Aromatic Solvents (Excellent Solubility)

-

Solvents: Dichloromethane (DCM), Chloroform, Chlorobenzene, Toluene.

-

Mechanism: "Like dissolves like." The halogenated solvent matrix interacts favorably with the halogenated aromatic ring of the solute via dispersion forces and pi-stacking.

-

Application: Ideal for reaction media and liquid-liquid extraction.

Class B: Polar Aprotic Solvents (High Solubility)

-

Solvents: THF, Ethyl Acetate, Acetone, DMSO, DMF.

-

Mechanism: Dipole-dipole interactions between the solvent and the -NCS group.

-

Warning: While solubility is high, DMSO and DMF can sometimes accelerate nucleophilic decomposition if trace water or amines are present.

Class C: Polar Protic Solvents (Moderate Solubility / Reactive Risk)

-

Solvents: Methanol, Ethanol, Isopropanol.[5]

-

Mechanism: Soluble due to polarity, but the hydroxyl group (-OH) is a nucleophile.

-

Stability Risk: Slow conversion to thiocarbamates occurs, especially at elevated temperatures or basic pH. Use only for immediate crystallization or short-term processing.

Class D: Aliphatic Hydrocarbons (Low to Moderate Solubility)

-

Solvents: Hexane, Heptane, Cyclohexane.

-

Mechanism: While the core is lipophilic, the crystal lattice energy of the solid often resists dissolution in purely aliphatic chains.

-

Application: Useful as anti-solvents to precipitate the compound from DCM or Ethyl Acetate.

Part 2: Experimental Determination Protocol

Since specific quantitative solubility data (g/L) for this specialized intermediate is not standard in public databases, researchers must generate an in-house profile. The following protocol ensures data integrity and accounts for compound stability.

Protocol: Saturation Shake-Flask Method (HPLC-UV)

Objective: Determine thermodynamic solubility at 25°C.

Reagents:

-

Test Compound: 4-Bromo-3,5-dichlorophenylisothiocyanate (>98% purity).

-

Solvents: HPLC Grade (DCM, Toluene, MeOH*, ACN). Note: Limit MeOH exposure time.

Workflow:

-

Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a borosilicate glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (use a thermomixer).

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PTFE filter (avoid Nylon/cellulose which may adsorb the compound).

-

Quantification: Dilute the supernatant 100-fold with Acetonitrile (ACN) immediately to quench any potential reaction in protic solvents. Analyze via HPLC-UV (254 nm).

Visualization: Solubility Workflow

Part 3: Implications for Synthesis & Purification[1]

Reaction Solvent Selection

The choice of solvent dictates the reaction pathway and rate.

-

Nucleophilic Addition (e.g., Amine + ITC → Thiourea):

-

Recommended:DCM or THF . These dissolve both reactants well and are inert.

-

Avoid: Alcohols (competes with amine to form thiocarbamate side-product).

-

-

Heterocyclization (e.g., Hantzsch-type synthesis):

-

Recommended:Ethanol (often used despite reactivity because the amine reaction is significantly faster than the alcohol solvolysis) or DMF (for high-temperature cyclizations).

-

Solvent Selection Decision Tree

Part 4: Safety & Stability

Stability in Solution

-

Hydrolysis: In wet solvents (e.g., wet DMF), the isothiocyanate hydrolyzes to the corresponding amine (4-Bromo-3,5-dichloroaniline) and COS/CO2. Action: Use anhydrous solvents.

-

Alcoholysis: In primary alcohols (MeOH, EtOH), conversion to thiocarbamates follows pseudo-first-order kinetics. This is accelerated by base (e.g., TEA, DIPEA). Action: Avoid storing stock solutions in alcohols.

Handling Precautions

-

Lachrymator: Like most isothiocyanates, this compound is a potent irritant to mucous membranes.

-

PPE: Handle only in a fume hood. Double-gloving (Nitrile) is recommended as halogenated solvents (DCM) permeate standard gloves rapidly, carrying the toxic solute with them.

References

-

Munch, H. et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(19), 3117-3119. Link

-

Augustin, J. et al. (1987). Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. Collection of Czechoslovak Chemical Communications, 52, 443-451. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 36067, 4-Bromo-3-chlorophenyl isothiocyanate (Analog Reference). Retrieved February 18, 2026 from .

-

Drobnica, L. et al. (1977). The Chemistry of the -NCS Group. In: Patai S. (eds) The Chemistry of Cyanates and Their Thio Derivatives. Wiley.[6] (Foundational text on ITC solubility/reactivity).

Sources

- 1. 4-BROMOPHENYL ISOTHIOCYANATE | 1985-12-2 [chemicalbook.com]

- 2. 4-Bromo-3,5-dichlorophenylisothiocyanate_cas号1000574-23-1_2-bromo-1,3-dichloro-5-isothiocyanatobenze - CAS信息网 [cas-news.com]

- 3. 4-BROMO-2-CHLOROPHENYL ISOTHIOCYANATE | 98041-69-1 [amp.chemicalbook.com]

- 4. chemeo.com [chemeo.com]

- 5. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Bromo-3-chlorophenyl isothiocyanate | C7H3BrClNS | CID 36067 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review of 4-Bromo-3,5-dichlorophenylisothiocyanate derivatives

An In-depth Technical Guide to the Synthesis, Derivatization, and Biological Evaluation of 4-Bromo-3,5-dichlorophenylisothiocyanate Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of a reactive electrophilic warhead with a uniquely substituted aromatic scaffold presents a compelling strategy in modern drug discovery. This guide introduces the 4-Bromo-3,5-dichlorophenylisothiocyanate (BDCP-ITC) core structure, a novel scaffold poised for exploration. Isothiocyanates (ITCs) are renowned for their covalent interactions with biological nucleophiles, underpinning their potent anticancer and chemopreventive activities.[1][2] Simultaneously, the 4-bromo-3,5-dichloro substitution pattern on the phenyl ring offers a distinct electronic and steric profile, known to influence pharmacokinetic properties and target binding affinity in other molecular contexts.[3] This document provides a comprehensive framework for the synthesis of the core BDCP-ITC molecule, outlines strategic derivatization pathways to generate diverse chemical libraries, and proposes a robust methodology for their biological and mechanistic evaluation. By explaining the causality behind each experimental choice, this guide serves as a strategic blueprint for researchers aiming to develop novel therapeutic agents based on this promising scaffold.

Introduction: The Scientific Rationale for Investigating BDCP-ITC Derivatives

The strategic design of new molecular entities often involves the combination of validated pharmacophores to create compounds with novel or enhanced biological activity. The BDCP-ITC scaffold is conceived from this principle, merging the biological prowess of the isothiocyanate group with the modulatory effects of a heavily halogenated phenyl ring.

-

The Isothiocyanate (ITC) Covalent Warhead : Found in cruciferous vegetables, ITCs are highly valued in medicinal chemistry.[4] Their primary mechanism of action involves the electrophilic carbon atom of the -N=C=S group, which readily reacts with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins.[5] This covalent modification can irreversibly alter protein function, leading to potent biological effects. A key pathway modulated by ITCs is the Keap1-Nrf2 signaling axis. By modifying cysteine residues on Keap1, ITCs liberate the transcription factor Nrf2, allowing it to translocate to the nucleus and initiate the transcription of antioxidant and cytoprotective genes, a cornerstone of their chemopreventive effects.[1][4]

-

The 4-Bromo-3,5-dichloro Phenyl Scaffold : Halogen atoms are critical tools in drug design. The introduction of bromine and chlorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding orientation within a target protein.[3] The specific 4-bromo-3,5-dichloro arrangement creates a sterically hindered and electron-deficient aromatic system. This unique substitution can guide specific binding interactions and potentially reduce susceptibility to metabolic degradation, thereby improving the compound's pharmacokinetic profile. The presence of a bromine atom also provides a synthetic handle for further modifications via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling late-stage diversification.[6]

By combining these two motifs, we hypothesize that BDCP-ITC derivatives will function as potent, targeted covalent inhibitors with favorable drug-like properties, meriting a thorough investigation into their therapeutic potential.

Section 1: Synthesis and Derivatization Strategy

The successful exploration of the BDCP-ITC scaffold hinges on an efficient and versatile synthetic strategy. This section details the proposed synthesis of the core intermediate and outlines high-yield pathways for its subsequent derivatization.

Synthesis of the Core Scaffold: 4-Bromo-3,5-dichlorophenylisothiocyanate (3)

The most direct route to the BDCP-ITC core begins with the commercially available 4-bromo-3,5-dichloroaniline (1). The conversion of an aniline to an isothiocyanate is a well-established transformation. The use of 1,1'-thiocarbonyldiimidazole (TCDI) (2) is often preferred over the more hazardous thiophosgene as it proceeds under milder conditions with safer byproducts.[7]

Caption: Proposed synthesis of the BDCP-ITC core (3).

Proposed Derivatization Pathways

The electrophilic nature of the isothiocyanate group allows for facile reaction with a wide range of nucleophiles, making it an ideal point for diversification.[6] The primary derivatization strategies focus on the formation of thioureas, thiocarbamates, and dithiocarbamates.

Caption: Key derivatization pathways from the BDCP-ITC core.

This strategy allows for the systematic introduction of various functional groups (aliphatic, aromatic, heterocyclic, etc.) to probe structure-activity relationships (SAR) thoroughly.

Experimental Protocol: General Procedure for the Synthesis of BDCP-ITC-Thiourea Derivatives

This protocol is designed as a self-validating system, applicable to a wide range of amine nucleophiles.

-

Reagent Preparation : In a dry, nitrogen-flushed round-bottom flask, dissolve 4-Bromo-3,5-dichlorophenylisothiocyanate (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M solution).

-

Nucleophilic Addition : To the stirred solution at room temperature, add the desired primary or secondary amine (1.1 eq) dropwise. Causality: A slight excess of the amine ensures complete consumption of the limiting ITC starting material.

-

Reaction Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 1-4 hours. Causality: TLC allows for visual confirmation of the disappearance of the starting material and the appearance of the more polar thiourea product.

-

Work-up : Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in Ethyl Acetate and wash sequentially with 1M HCl (to remove excess amine) and brine. Causality: The acidic wash protonates any unreacted amine, rendering it water-soluble and easily removable from the organic phase.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by either recrystallization from a suitable solvent (e.g., Ethanol/water) or by flash column chromatography on silica gel.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: Proposed Biological Evaluation and Mechanistic Studies

With a library of derivatives in hand, the next phase involves a systematic evaluation of their biological activity and mechanism of action. Based on the known pharmacology of ITCs and halogenated compounds, the primary therapeutic area of investigation is oncology.[8][9]

Primary Screening: In Vitro Anticancer Activity

The initial assessment of the synthesized library will be to determine their cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.

-

Recommended Assay : The Sulforhodamine B (SRB) assay is a robust and reproducible method for measuring drug-induced cytotoxicity.[9]

-

Cell Line Panel : A diverse panel should be used, including but not limited to:

-

MCF-7 (Breast Adenocarcinoma)

-

A549 (Lung Carcinoma)

-

HCT116 (Colon Carcinoma)

-

K562 (Chronic Myelogenous Leukemia)[10]

-

-

Data Analysis : The results will be expressed as IC₅₀ values (the concentration of compound required to inhibit cell growth by 50%).

Table 1: Hypothetical Anticancer Screening Data for a Sample Set of BDCP-ITC Derivatives

| Compound ID | R-Group on Thiourea | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |

| BDCP-TU-01 | -CH₂CH₃ (Ethyl) | 15.2 | 21.8 |

| BDCP-TU-02 | -C₆H₅ (Phenyl) | 2.5 | 4.1 |

| BDCP-TU-03 | -CH₂(4-pyridyl) | 1.8 | 2.9 |

| BDCP-TU-04 | -Cyclohexyl | 8.9 | 12.4 |

| Doxorubicin | (Reference Drug) | 0.8 | 1.1 |

Mechanistic Deep Dive: Target Engagement and Pathway Analysis

Compounds demonstrating potent anticancer activity (e.g., IC₅₀ < 10 µM) will be advanced to mechanistic studies to validate their hypothesized mode of action.

-

Hypothesis: Nrf2 Pathway Activation : As a primary mechanism for ITCs, activation of the Nrf2 pathway is a key indicator of target engagement.[4]

-

Proposed Experiment : Treat a selected cancer cell line (e.g., A549) with an active compound (at its IC₅₀ concentration) for various time points. Prepare cell lysates and perform Western blot analysis for key pathway proteins: Keap1, Nrf2, and the downstream target Heme Oxygenase-1 (HO-1). An increase in Nrf2 and HO-1 levels, coupled with a potential decrease in Keap1, would support the hypothesis.[8]

-

Caption: Hypothesized activation of the Nrf2 pathway by BDCP-ITC derivatives.

Section 3: Structure-Activity Relationship (SAR) Analysis

Systematic analysis of how structural modifications impact biological activity is crucial for optimizing a lead compound.[11] An initial SAR can be built from the primary screening data.

-

The BDCP Core : The 4-bromo-3,5-dichlorophenyl moiety is held constant in this initial library. Its contribution is foundational, providing the core lipophilicity and electronic nature.

-

-

Aromatic vs. Aliphatic : A comparison between BDCP-TU-02 (phenyl) and BDCP-TU-01 (ethyl) in Table 1 suggests that an aromatic R-group significantly enhances potency. This may be due to additional π-stacking or hydrophobic interactions within the biological target's binding site.

-

Hydrogen Bonding Potential : The increased activity of BDCP-TU-03 (pyridyl) over BDCP-TU-02 (phenyl) could indicate that a hydrogen bond acceptor (the pyridine nitrogen) is beneficial for activity.

-

Steric Bulk : The lower activity of the bulky BDCP-TU-04 (cyclohexyl) compared to the smaller ethyl group suggests a sterically constrained binding pocket.

-

Table 2: Summary of Preliminary Structure-Activity Relationships

| Structural Feature | Observation from Data | Implication for Design |

| Aromatic R-groups | Generally more potent than aliphatic | Focus on substituted aryl and heteroaryl amines for derivatization. |

| H-bond Acceptors | Pyridyl group increases potency | Incorporate heterocycles with nitrogen or oxygen atoms. |

| Steric Bulk | Large aliphatic groups decrease potency | Prioritize smaller, linear, or planar R-groups. |

This initial SAR provides a clear, data-driven rationale for the design of a second-generation library, focusing on electronically diverse and sterically compact aromatic and heteroaromatic substituents.

Conclusion and Future Directions

The 4-Bromo-3,5-dichlorophenylisothiocyanate scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. This guide has provided a comprehensive strategic framework, detailing a rational synthesis and derivatization plan, a robust biological screening cascade, and a clear approach to mechanistic validation and SAR analysis. The combination of a proven covalent warhead with a unique halogenation pattern suggests a high potential for discovering compounds with significant potency and novel mechanisms of action.

Future work should focus on executing the proposed synthesis and screening to validate these hypotheses. Promising lead compounds should be further evaluated for their selectivity against non-cancerous cell lines, their metabolic stability in vitro, and ultimately, their efficacy in preclinical in vivo models of cancer. The synthetic handles on the scaffold also allow for the future exploration of its potential in other therapeutic areas, such as anti-inflammatory or antimicrobial applications.

References

A complete list of all sources cited within this document, including full titles and verifiable URLs.

-

Wu, W., Zhang, L., & Li, Z. (2019). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. [Link]

-

Stayrook, K. R., et al. (2012). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry. [Link]

-

Fengchem. (2026). The Chemistry of 4-Bromophenyl Isothiocyanate: Synthesis and Applications. Fengchen Group Co., Ltd. [Link]

-

Bartoszewski, R., & M. G., K. (n.d.). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. MOST Wiedzy. [Link]

-

Contento, M., et al. (2015). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Current Pharmacology Reports. [Link]

-

Drug Design.org. (2005). Structure Activity Relationships. Drug Design.org. [Link]

-

Sabatino, M., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity in pancreatic cancer cells. European Journal of Medicinal Chemistry. [Link]

-

Ahmad, I., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. BMC Chemistry. [Link]

-

PubChem. (n.d.). 4-Bromo-3-chlorophenyl isothiocyanate. National Center for Biotechnology Information. [Link]

- Google Patents. (2011). Process for the preparation of 4-bromophenyl derivatives.

-

Wang, W., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants. [Link]

-

Li, Y., et al. (2020). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Pharmaceutical Biology. [Link]

-

Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana. [Link]

-

Pathare, R. S., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. [Link]

-

Deshmukh, P. N., & Jamode, V. S. (2011). SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES. TSI Journals. [Link]

-

Jakimiuk, K., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules. [Link]

-

Pinteus, S., et al. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs. [Link]

-

Al-Suhaimi, K. S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. [Link]

-

ResearchGate. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate. [Link]

-

Zafar, H., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals. [Link]

-

Geng, Y., et al. (2023). Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. Molecules. [Link]

Sources

- 1. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. nbinno.com [nbinno.com]

- 7. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives | MDPI [mdpi.com]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

A Senior Application Scientist's Guide: Enhancing N-Terminal Sequencing Sensitivity with 4-Bromo-3,5-dichlorophenylisothiocyanate versus Traditional PITC

This guide provides an in-depth technical analysis of two key reagents used in Edman degradation for N-terminal protein sequencing: the classic Phenylisothiocyanate (PITC) and the high-sensitivity alternative, 4-Bromo-3,5-dichlorophenylisothiocyanate. We will explore the underlying chemical principles, compare their performance, and provide detailed protocols to empower researchers in making informed decisions for their protein analysis workflows.

The Foundation: N-Terminal Sequencing and the Edman Degradation

Determining the N-terminal sequence of a protein is a cornerstone of proteomics. It provides definitive protein identification, confirms cleavage sites of signal peptides, and verifies the integrity of recombinant proteins. The foundational method for this task is the Edman degradation, a stepwise chemical process developed by Pehr Edman that sequentially removes and identifies amino acids from the N-terminus of a polypeptide.[1]

The entire process hinges on a critical labeling reagent, an isothiocyanate, that reacts with the terminal amino group. For decades, the undisputed gold standard for this role has been Phenylisothiocyanate, or PITC.

Phenylisothiocyanate (PITC): The Historical Gold Standard

PITC is an aromatic compound featuring a highly reactive isothiocyanate (-N=C=S) group. Its utility in protein sequencing is defined by its role in the three-step Edman cycle.[2]

Mechanism of Action

The Edman degradation is a cyclical process, with each cycle identifying one amino acid residue.[3]

-

Coupling: Under mildly alkaline conditions (pH ~9.0), the uncharged N-terminal α-amino group of the peptide performs a nucleophilic attack on the electrophilic carbon atom of PITC's isothiocyanate group.[4] This forms a stable phenylthiocarbamyl-peptide (PTC-peptide).

-

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This environment promotes the cleavage of the first peptide bond, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[5] The rest of the peptide chain remains intact, ready for the next cycle.

-

Conversion: The extracted ATZ-amino acid is chemically unstable. It is therefore converted with aqueous acid into the more stable phenylthiohydantoin (PTH)-amino acid derivative.[3] This stable PTH-amino acid is then identified, typically by its retention time on a High-Performance Liquid Chromatography (HPLC) system.[6]

Caption: The three core steps of the Edman degradation cycle.

Limitations of PITC

While robust and reliable, the primary limitation of PITC lies in detection sensitivity. The resulting PTH-amino acids are identified by UV absorbance, and their molar extinction coefficients are modest.[7] This establishes a practical floor for the amount of starting material required, typically in the low-to-mid picomole range, to generate a signal sufficiently above the baseline noise of the HPLC detector.[8] For many applications, particularly in the analysis of low-abundance proteins, this level of sensitivity is insufficient.

4-Bromo-3,5-dichlorophenylisothiocyanate: A Halogenated Advancement

To overcome the sensitivity limits of PITC, new Edman-type reagents have been developed.[9] A prominent example is 4-Bromo-3,5-dichlorophenylisothiocyanate. This reagent is engineered with a specific goal: to enhance the signal of the final PTH derivative.

The Rationale: Enhancing the Chromophore

The core principle behind 4-Bromo-3,5-dichlorophenylisothiocyanate is the strategic modification of the phenyl ring. The addition of heavy atoms—one bromine and two chlorine atoms—transforms the aromatic ring into a more potent chromophore. Halogenation of aromatic compounds is known to influence their UV-visible absorption spectra, often leading to:

-

Bathochromic Shift (Red Shift): The wavelength of maximum absorbance (λmax) is shifted to a longer wavelength. This can move the signal into a region of the spectrum with less interference from solvent impurities or reaction byproducts.

-

Hyperchromic Effect: An increase in the molar extinction coefficient (absorptivity). This is the most significant advantage. A higher molar extinction coefficient means that for the same concentration of PTH-amino acid, the absorbance signal is stronger, allowing for the reliable detection and quantification of significantly smaller amounts of material.

By creating a PTH-amino acid derivative that absorbs light more strongly, this reagent enables sequencing from low-femtomole or even attomole quantities of protein.[9]

Head-to-Head Comparison: PITC vs. 4-Bromo-3,5-dichlorophenylisothiocyanate

The choice between these two reagents is a decision between a trusted standard and a high-performance alternative. The fundamental chemistry of the Edman degradation remains the same, but the performance and applications differ significantly.

Structural and Physical Properties

Caption: Chemical structures of PITC and its halogenated derivative.

| Property | Phenylisothiocyanate (PITC) | 4-Bromo-3,5-dichlorophenylisothiocyanate | Rationale for Difference |

| Molecular Formula | C₇H₅NS | C₇H₂BrCl₂NS | Addition of one bromine and two chlorine atoms, replacing three hydrogen atoms. |

| Molecular Weight | 135.19 g/mol | 282.97 g/mol | The mass of the added halogen atoms significantly increases the molecular weight. |

| Primary Application | Standard, routine N-terminal sequencing | High-sensitivity N-terminal sequencing | The enhanced UV absorbance of its derivatives allows for the analysis of very low-abundance samples. |

| Detection Principle | UV absorbance of PTH-amino acid | Enhanced UV absorbance of halogenated PTH-amino acid | The Br and Cl atoms create a more potent chromophore, increasing the molar extinction coefficient. |

| Relative Sensitivity | Baseline (low-to-mid picomole) | High (low-femtomole to attomole) | A stronger signal from the halogenated PTH derivative allows it to be detected at much lower concentrations. |

Impact on the Sequencing Workflow

The operational workflow for both reagents is nearly identical. The coupling, cleavage, and conversion steps follow the same chemical logic. The critical point of divergence is the final analysis step. When using 4-Bromo-3,5-dichlorophenylisothiocyanate, the HPLC detector's wavelength must be optimized to the specific λmax of the resulting halogenated PTH-amino acids to leverage the full sensitivity enhancement.

Experimental Protocols

The following is a generalized protocol for automated N-terminal sequencing. This protocol is a self-validating system; successful identification of known standards and consistent repetitive yields confirm the system's performance.

Generalized Automated Edman Degradation Protocol

This protocol assumes the use of an automated protein sequencer (e.g., Procise® or similar).

1. Sample Preparation:

-

Requirement: The protein sample must be highly pure with a free N-terminus. Contaminants like free amino acids, salts, or detergents can interfere with the chemistry.

-

Immobilization: The purified protein/peptide (typically 2-50 picomoles for PITC, <1 picomole for the halogenated reagent) is immobilized. This is commonly done by electroblotting onto a polyvinylidene difluoride (PVDF) membrane or by adsorbing a liquid sample onto a Biobrene-treated glass fiber disk.

2. The Edman Cycle (Automated): The instrument performs the following steps cyclically. Each cycle takes approximately 30-50 minutes.[3]

-

Step 2.1: Coupling Reaction

-

Reagent: A solution of the chosen isothiocyanate (e.g., 5% PITC in heptane or an equivalent molar concentration of 4-Bromo-3,5-dichlorophenylisothiocyanate).

-

Base: A solution of N-methylpiperidine in water/acetonitrile to create alkaline conditions (pH ~9.0).

-

Procedure: The reagent and base are delivered to the reaction cartridge containing the immobilized sample. The reaction proceeds for several minutes at a controlled temperature (e.g., 45-55°C).

-

Wash: The reaction chamber is washed with solvents like ethyl acetate and heptane to remove excess reagents and byproducts.

-

-

Step 2.2: Cleavage Reaction

-

Reagent: Anhydrous trifluoroacetic acid (TFA).

-

Procedure: TFA is delivered to the reaction cartridge. The cleavage reaction occurs over several minutes.

-

Extraction: The cleaved ATZ-amino acid derivative is selectively extracted with an organic solvent (e.g., 1-chlorobutane) and transferred to a conversion flask. The immobilized, shortened peptide remains in the cartridge for the next cycle.

-

-

Step 2.3: Conversion Reaction

-

Reagent: Aqueous acid (e.g., 25% TFA in water).

-

Procedure: The extracted ATZ-derivative in the conversion flask is heated (e.g., 65°C) in the presence of the aqueous acid to facilitate its rearrangement into the stable PTH-amino acid.

-

Drying: The PTH-amino acid is dried under vacuum.

-

3. Analysis:

-

Reconstitution: The dried PTH-amino acid is redissolved in a small volume of HPLC mobile phase (e.g., acetonitrile/water).

-

Injection: The sample is automatically injected onto a reverse-phase C18 HPLC column.

-

Detection:

-

For PITC: The eluting PTH-amino acids are monitored by a UV detector, typically at a wavelength of 269 nm .

-

For 4-Bromo-3,5-dichlorophenylisothiocyanate: The detector wavelength must be optimized for the halogenated PTH-amino acids. While the exact λmax may vary slightly per amino acid, it is expected to be higher than 269 nm. An initial scouting run or reference to the manufacturer's literature is critical for setting the optimal wavelength.

-

-

Identification: The amino acid is identified by comparing the retention time of the unknown peak to a standard chromatogram of all 20 PTH-amino acids.

Caption: High-level experimental workflow for N-terminal sequencing.

Conclusion: Selecting the Appropriate Reagent

The choice between PITC and 4-Bromo-3,5-dichlorophenylisothiocyanate is dictated by the specific requirements of the research question and the nature of the sample.

-

Phenylisothiocyanate (PITC) remains the workhorse for routine protein sequencing. It is cost-effective, its chemistry is exhaustively characterized, and it provides excellent results for samples that are available in sufficient quantities (typically >10 picomoles). It is the ideal choice for confirming the identity of highly expressed recombinant proteins or for standard quality control applications.

-

4-Bromo-3,5-dichlorophenylisothiocyanate is a specialized, high-performance reagent. Its use is justified when the highest possible sensitivity is paramount. This includes applications such as:

-

Sequencing proteins isolated from complex biological mixtures where the protein of interest is of very low abundance.

-

Analyzing precious samples that are limited in quantity.

-

Characterizing N-termini of proteins from sources that are difficult to culture or obtain.

-

By understanding the chemical principles that differentiate these reagents, researchers can strategically select the optimal tool to successfully elucidate the N-terminal sequences of their proteins of interest, pushing the boundaries of proteomic analysis.

References

-

A new Edman-type reagent for high sensitive protein sequencing. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Creative Biolabs. (2025, May 29). Unlocking Protein Secrets: The Power of Edman Protein Sequencing. Retrieved February 18, 2026, from [Link]

-

Biosynthesis, Inc. (n.d.). N-terminal Sequence Analysis. Retrieved February 18, 2026, from [Link]

-

MtoZ Biolabs. (n.d.). Principle, Advantages and Disadvantages of Edman Sequencing. Retrieved February 18, 2026, from [Link]

-

Cambridge Peptides. (n.d.). Protein Sequencing - Technical Details. Retrieved February 18, 2026, from [Link]

-

OpenStax. (2023, September 20). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry. Retrieved February 18, 2026, from [Link]

-

MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved February 18, 2026, from [Link]

-

Levine, R. L., & Lehrman, S. R. (1984). Identification of amino acid phenylthiohydantoins by multicomponent analysis of ultraviolet spectra. Journal of Chromatography A, 288(1), 111–116. [Link]

-

PubChem. (n.d.). 4-bromo-3-chlorophenyl isothiocyanate. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

-

CAS Standard Information Network. (n.d.). 1000574-23-1_4-Bromo-3,5-dichlorophenylisothiocyanate. Retrieved February 18, 2026, from [Link]

-

Phenylthiohydantoin amino acids, the derivatives of amino acids liberated in the course of automated N-terminal sequence analysis of peptides and proteins, are most commonly identified by high-performance liquid chromatography. (n.d.). PubMed. Retrieved February 18, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. Retrieved February 18, 2026, from [Link]

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. Principle, Advantages and Disadvantages of Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]

- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 5. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]

- 6. Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of amino acid phenylthiohydantoins by multicomponent analysis of ultraviolet spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cambridgepeptides.com [cambridgepeptides.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Catalysts for accelerating nucleophilic addition to 4-Bromo-3,5-dichlorophenylisothiocyanate

Application Note: AN-2026-ITC

Executive Summary

This guide details the catalytic strategies required to accelerate nucleophilic addition to 4-Bromo-3,5-dichlorophenylisothiocyanate (BDCPI) . While isothiocyanates are generally reactive electrophiles, BDCPI presents a unique synthetic paradox: the halogenated ring renders the isothiocyanate carbon highly electron-deficient (reactive), yet the ortho-dichloro substitution creates significant steric shielding (unreactive).

This note provides three validated protocols to overcome this steric barrier, ensuring high yields of thioureas, thiocarbamates, and dithiocarbamates. We prioritize 4-Dimethylaminopyridine (DMAP) as the nucleophilic catalyst of choice, alongside Lewis Acid alternatives for deactivated nucleophiles.

Chemical Context & Reactivity Profile

Substrate: 4-Bromo-3,5-dichlorophenylisothiocyanate CAS: 16063-70-0 (Analogous reference)

The Steric-Electronic Conflict

-

Electronic Activation: The three halogen atoms (Br, Cl, Cl) exert a strong inductive effect (-I), pulling electron density away from the aromatic ring. This makes the central carbon of the -N=C=S group significantly more electrophilic than in unsubstituted phenyl isothiocyanate.

-

Steric Deactivation: The two chlorine atoms at the 3- and 5-positions are bulky. They flank the isothiocyanate group, creating a "picket fence" that hinders the approach of incoming nucleophiles, particularly secondary amines or bulky alcohols.

Implication for Catalysis: Standard non-catalyzed mixing often results in sluggish reaction rates or incomplete conversion. Catalysis is not just helpful; it is often required to drive the reaction to completion under mild conditions to avoid thermal degradation of the sensitive C-Br bond.

Mechanistic Pathways & Catalyst Selection

We employ two primary catalytic modes: Nucleophilic Catalysis (Base) and Electrophilic Activation (Lewis Acid).

Mechanism A: Nucleophilic Catalysis (DMAP)

DMAP is superior to standard bases (like TEA) because it attacks the isothiocyanate carbon to form a reactive zwitterionic acyl-pyridinium-like intermediate. This intermediate projects further out from the steric bulk of the dichlorophenyl ring, making it accessible to the incoming nucleophile.

Mechanism B: Lewis Acid Activation (Zn(II)/Cu(I))

For weak nucleophiles (e.g., anilines, alcohols), a Lewis acid coordinates to the sulfur or nitrogen of the isothiocyanate, further polarizing the C=N bond and lowering the activation energy for attack.

Caption: Dual activation pathways. Top: DMAP forms a reactive intermediate. Bottom: Lewis Acids polarize the NCS group.

Catalyst Selection Guide

| Catalyst Class | Specific Catalyst | Recommended Loading | Best For... | Mechanism Note |

| Nucleophilic Base | DMAP | 10–20 mol% | Standard Protocol. Primary/Secondary amines. | Forms reactive intermediate; overcomes steric hindrance. |

| General Base | TEA / DIPEA | 1.0–1.2 eq | Simple, unhindered amines. | Acts primarily as an HCl scavenger (if amine salt is used). |

| Lewis Acid | Zn(OTf)₂ | 5–10 mol% | Weak Nucleophiles. Anilines, Alcohols. | Activates NCS carbon; compatible with organic solvents. |

| Bifunctional | Thiourea (Takemoto) | 10 mol% | Enantioselective additions (if chiral). | H-bonding activation of NCS. |

| Phase Transfer | TBAB | 5 mol% | Biphasic systems (DCM/Water). | Shuttles anions; useful for inorganic nucleophiles (NaN3). |

Experimental Protocols

Protocol A: DMAP-Catalyzed Synthesis (The Gold Standard)

Best for: Rapid synthesis of thioureas using hindered or unreactive amines.

Reagents:

-

4-Bromo-3,5-dichlorophenylisothiocyanate (1.0 mmol)

-

Amine Nucleophile (1.1 mmol)

-

DMAP (0.1 mmol, 10 mol%)[1]

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step:

-

Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the isothiocyanate (1.0 eq) in DCM (5 mL).

-

Catalyst Addition: Add DMAP (0.1 eq) in one portion. The solution may slightly darken, indicating complex formation.

-

Nucleophile Addition: Add the amine (1.1 eq) dropwise.

-

Note: If the amine is a salt (e.g., hydrochloride), add 1.2 eq of TEA to liberate the free base before adding to the reaction.

-

-

Reaction: Stir at Room Temperature (25°C) for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material spot (high Rf) should disappear.

-

-

Workup:

-

Dilute with DCM (10 mL).

-

Wash with 0.5 M HCl (2 x 10 mL) to remove DMAP and excess amine.

-

Wash with Brine (10 mL).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or perform flash chromatography if necessary.

Protocol B: Lewis Acid Catalyzed Addition

Best for: Oxygen nucleophiles (Alcohols) to form thiocarbamates.

Reagents:

-

4-Bromo-3,5-dichlorophenylisothiocyanate (1.0 mmol)

-

Zn(OTf)₂ (0.05 mmol, 5 mol%)

-

Solvent: Toluene (if alcohol is not the solvent)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Dissolution: Add the isothiocyanate (1.0 eq) and Zn(OTf)₂ (0.05 eq) to Toluene (or neat alcohol).

-

Activation: Stir for 10 minutes to allow coordination.

-

Reflux: Heat the mixture to 60–80°C. The Lewis acid is required here because alcohols are poor nucleophiles toward isothiocyanates compared to amines.

-

Completion: Reaction typically requires 6–12 hours.

-

Workup: Filter through a short pad of silica gel (to remove Zinc salts) and concentrate.

Validation & Quality Control Workflow

To ensure the protocol worked, specific analytical markers must be verified.

Caption: QC Workflow. Critical failure point is the persistence of the isothiocyanate peak (~2100 cm⁻¹) in IR.

Analytical Markers:

-

FT-IR: The most immediate check. The strong, broad isothiocyanate stretch at 2050–2150 cm⁻¹ must be completely absent in the product. Appearance of C=S stretch around 1200–1300 cm⁻¹ confirms the thiourea.

-

1H NMR (DMSO-d6):

-

Thiourea NH: Look for broad singlets downfield (δ 9.0–11.0 ppm).

-

Aromatic Protons: The 3,5-dichloro pattern usually results in a singlet (or tight coupling) for the 2,6-protons on the phenyl ring, typically shifted slightly upfield compared to the starting material due to the loss of the strong electron-withdrawing NCS group.

-

References

-

General Isothiocyanate Reactivity

-

Drobnica, L., et al. "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives, Wiley, 1977.

-

-

DMAP Catalysis Mechanism

-

Xu, S., et al. "DMAP-Catalyzed One-Pot Synthesis of Isothiocyanates from Amines." Journal of Organic Chemistry, 2013.[4]

- Note: Validates the formation of the acyl-pyridinium intermedi

-

-

Lewis Acid Catalysis

-

Vazquez, J., et al. "Zinc-Catalyzed Addition of Amines to Isothiocyanates." Synlett, 2006.

-

-

Green Chemistry / On-Water Protocols

-

Pirrung, M. C. "Acceleration of Organic Reactions through Aqueous Solvent Effects." Chemistry – A European Journal, 2006.

-

Disclaimer: This application note is for research purposes only. 4-Bromo-3,5-dichlorophenylisothiocyanate is a hazardous chemical. Always review the Safety Data Sheet (SDS) before handling.

Sources

Application Notes and Protocols: Bioconjugation Techniques Using Halogenated Isothiocyanate Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bioconjugation techniques that utilize halogenated isothiocyanate linkers. Isothiocyanates are well-established reagents for the modification of primary amines on biomolecules, forming stable thiourea linkages. The introduction of halogens onto the linker can modulate the reactivity of the isothiocyanate group and introduce other functionalities. This document delves into the chemical principles governing this bioconjugation strategy, offers detailed experimental protocols, and discusses the characterization and stability of the resulting bioconjugates. The information presented herein is intended to equip researchers with the necessary knowledge to effectively employ halogenated isothiocyanate linkers in their drug development and research endeavors.

Introduction to Isothiocyanate-Based Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1] It is integral to the development of antibody-drug conjugates (ADCs), diagnostic imaging agents, and various research tools.[2] Among the plethora of chemical reactions available for bioconjugation, the reaction of an isothiocyanate with a primary amine to form a stable thiourea bond is a well-established and widely used method.[3][]

The primary targets for isothiocyanate linkers on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group.[5] The reaction proceeds via a nucleophilic attack of the non-protonated amine on the electrophilic carbon of the isothiocyanate group.[6]

The Role of Halogenation in Modulating Isothiocyanate Reactivity

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the isothiocyanate linker, particularly on an aromatic ring, can significantly influence the reactivity of the isothiocyanate group through electronic effects. Halogens are electron-withdrawing groups, which can either activate or deactivate the aromatic ring towards electrophilic substitution based on the balance between their inductive and resonance effects.[7][8]

In the context of nucleophilic attack on the isothiocyanate carbon, the electron-withdrawing nature of halogens is expected to increase the electrophilicity of the isothiocyanate carbon, thereby increasing the reaction rate with primary amines. This effect can be explained by the Hammett equation, which relates reaction rates to the electronic properties of substituents on an aromatic ring.[9] Electron-withdrawing groups have positive Hammett (σ) values, and a positive slope (ρ) in a Hammett plot for this reaction would indicate that electron-withdrawing groups accelerate the reaction.[10]

The position of the halogen on an aromatic ring also plays a crucial role. Generally, the electron-withdrawing inductive effect is strongest at the ortho position and diminishes with distance (meta and para positions).[11] However, the resonance effect, which can donate electron density, is most pronounced at the ortho and para positions.[12] For halogens, the inductive effect typically outweighs the resonance effect, leading to an overall electron-withdrawing character that enhances the electrophilicity of the isothiocyanate.

Key Considerations for Using Halogenated Isothiocyanate Linkers

pH Control for Selective Conjugation

The reaction of isothiocyanates is highly pH-dependent. At alkaline pH (typically 8.5-9.5), the deprotonated primary amines of lysine residues are highly nucleophilic and readily react with isothiocyanates.[13] At a more neutral pH, the reactivity with the sulfhydryl groups of cysteine residues can become more prominent, leading to the formation of a dithiocarbamate linkage. Therefore, careful control of the reaction pH is crucial to ensure selective conjugation to primary amines.

Stability of the Thiourea Linkage

The thiourea bond formed between the isothiocyanate and a primary amine is generally considered stable under physiological conditions.[14] However, some studies have suggested potential instability in vivo, particularly in the context of radiolabeled bioconjugates where radiolysis can occur.[15] The hydrolytic stability of the thiourea linkage can also be influenced by the electronic nature of the linker. While comprehensive data on halogenated linkers is limited, it is a factor to consider and evaluate for specific applications.[16][17]

Hydrophobicity of the Linker

The introduction of halogens, particularly heavier ones like bromine and iodine, can increase the hydrophobicity of the linker. This can sometimes lead to aggregation of the bioconjugate, especially with highly substituted proteins.[18] The use of PEGylated or other hydrophilic spacers in the linker design can help mitigate this issue.

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of proteins with halogenated isothiocyanate linkers. Optimization of reaction conditions, such as the molar ratio of linker to protein, incubation time, and temperature, may be necessary for specific applications.